Isoquinoline-8-carbonitrile
Overview
Description
Isoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H6N2 . It is used as a starting reagent in the syntheses of imidazo [5,1-a]isoquinolines and also as an intermediate in organic syntheses . It appears as a yellow solid .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, can react with acids to produce salts . They are recognized as weak tertiary bases and their reactions are analogous to pyridine . They may participate in electrophilic and nucleophilic substitution processes .
Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 154.17 . The compound is considered to have typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Scientific Research Applications
Insecticidal Applications
- Pyridine Derivatives as Insecticides: A study by Bakhite et al. (2022) synthesized new isoquinolines, including isoquinoline-8-carbonitrile derivatives. These compounds exhibited toxicological activity against Aphis gossypii, a pest affecting various crops, suggesting potential use as insecticides (Bakhite et al., 2022).
Synthesis of Complex Molecules
- Synthesis of Lamellarin U and G Trimethyl Ether: Liermann and Opatz (2008) utilized tetrahydroisoquinoline-1-carbonitriles, related to this compound, for synthesizing complex molecules like lamellarin G trimethyl ether and lamellarin U. This process demonstrates the compound's utility in constructing intricate molecular structures (Liermann & Opatz, 2008).
Applications in Medicinal Chemistry
- Inhibition of Protein Kinase A in Malaria: Buskes et al. (2016) explored 3-methylisoquinoline-4-carbonitriles, a variant of this compound, as inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA). One compound notably inhibited parasite growth, offering a pathway for developing antimalarial drugs (Buskes et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Tetrahydrobenzo[f]isoquinolines: Pratap et al. (2007) presented a synthesis method for tetrahydrobenzo[f]isoquinolines starting from 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles, related to this compound. This method shows the compound's versatility in chemical transformations (Pratap et al., 2007).
Optoelectronic Applications
- Exploration of Hydroquinoline Derivatives in Optoelectronics: Irfan et al. (2020) investigated hydroquinoline derivatives, including compounds related to this compound, for their optoelectronic, nonlinear, and charge transport properties. The study highlights potential applications in the development of efficient multifunctional materials for optoelectronic devices (Irfan et al., 2020)
Mechanism of Action
- Isoquinoline-8-carbonitrile belongs to the class of organic compounds known as isoquinolines and derivatives . These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine.
- The primary targets of this compound are not explicitly mentioned in the available literature. However, isoquinoline alkaloids, including tetrahydroisoquinolines (THIQs), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Target of Action
Safety and Hazards
When handling Isoquinoline-8-carbonitrile, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Quinoline and its derivatives, including Isoquinoline-8-carbonitrile, have attracted the interest of researchers due to their wide variety of applications . They are being analyzed in multifold architectures of the bioactive compound . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Properties
IUPAC Name |
isoquinoline-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNHPZBZRHNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475912 | |
Record name | Isoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-11-9 | |
Record name | Isoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have Isoquinoline-8-carbonitrile derivatives shown efficacy against any specific pests?
A2: Yes, several newly synthesized this compound derivatives were tested for their insecticidal activity against the cotton aphid Aphis gossypii. [] The study revealed that these compounds exhibited varying degrees of toxicity towards both nymph and adult aphids. Notably, some derivatives demonstrated comparable or even superior efficacy to the commercial insecticide acetamiprid, highlighting their potential for pest control applications. []
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